
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the para position and a methoxymethoxy (-OCH₂OCH₃) group at the meta position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceutical and materials science applications. However, its biological and physicochemical properties are influenced by its unique substitution pattern, which distinguishes it from other boronic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 4-chloro-3-(methoxymethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically involves a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid .
Major Products: The major products formed from the reactions of this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions . In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases . In industry, they are used in the development of new materials, such as polymers and electronic devices .
Mechanism of Action
The mechanism by which (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are related to its ability to form reversible covalent bonds with active site residues of enzymes .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Functional Group Variations
The activity and solubility of boronic acids are highly dependent on substituents. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison of Selected Boronic Acids
Physicochemical Properties
Solubility and Stability :
- Bulky substituents like trifluoromethyl (-CF₃) or biphenyl groups (e.g., in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) reduce water solubility, leading to precipitation in culture media (e.g., RPMI) and limiting in vitro assays .
- Methoxymethoxy (-OCH₂OCH₃) and methoxyethyl (-OCH₂CH₂OCH₃) groups may improve solubility due to their ether linkages, though direct data for this compound is lacking .
Boron Content and Reactivity :
Commercial Availability and Purity
- (4-Fluoro-3-methoxyphenyl)boronic acid is commercially available at >97% purity , while (4-Chloro-3-(trifluoromethoxy)phenyl)boronic acid (CAS 902757-07-7) is listed with suppliers like ECHEMI . The target compound’s commercial status is unclear but can be inferred to follow similar synthetic pathways.
Biological Activity
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is a unique boronic acid derivative characterized by its chloro substituent and a methoxymethoxy group on the phenyl ring. This compound exhibits significant biological activity, particularly in the context of its interactions with biological systems and potential applications in pharmaceuticals and diagnostics.
The structure of this compound allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds through Suzuki coupling reactions. The boron atom in this compound is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property underlies many of its biological applications, particularly in sensing and diagnostic technologies.
The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with diols and other biomolecules. The binding strength of these interactions can significantly influence cellular processes. For instance, studies have shown that different boronic acids can cause varying degrees of cellular disruption depending on their pKa values and structural characteristics .
Biological Applications
-
Pharmaceutical Development :
- This compound can serve as an intermediate in the synthesis of biologically active compounds. Its ability to form stable complexes with diols makes it suitable for drug development aimed at targeting specific biological pathways.
-
Material Science :
- The compound's properties allow for potential applications in developing polymeric materials that require specific interactions with biomolecules.
-
Sensors and Diagnostics :
- Its reversible binding capabilities make it an excellent candidate for sensor technologies designed to detect sugars and other biomolecules, which is vital for monitoring various health conditions.
Case Studies and Research Findings
Recent studies have highlighted the impact of boronic acids on cellular structures. For example, research demonstrated that treatment with specific boronic acids led to dramatic morphological changes in plant cells, including the disassembly of cytoplasmic strands and nuclear collapse . These findings suggest a direct relationship between the structural properties of boronic acids and their biological effects.
Table 1: Biological Effects of Boronic Acids
Boronic Acid | pKa | Effect on Cells | Observations |
---|---|---|---|
3-Nitrophenylboronic Acid | 7.2 | Severe disruption | 97% cells disrupted after 4 hours |
3-Methoxyphenylboronic Acid | 8.6 | Partial disruption | 29% cells disrupted after prolonged exposure |
Phenylboronic Acid | 8.8 | Moderate disruption | Similar effects to 3-MBA under certain conditions |
Methylboronic Acid | 10.7 | No visible disruption | Cells remained intact even at high concentrations |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example, methoxymethoxy and chloro groups can be introduced via nucleophilic substitution or protection-deprotection strategies, followed by boronation using Miyaura borylation (e.g., Pd-catalyzed reaction with bis(pinacolato)diboron). Purity is validated using high-performance liquid chromatography (HPLC) (≥97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the boronic acid proton (δ ~7.5-8.5 ppm, broad) and methoxymethoxy methyl group (δ ~3.3-3.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent positions and boronic acid presence. The methoxymethoxy group shows distinct methyl (δ ~3.3 ppm) and ether oxygen-linked carbons (δ ~55-60 ppm).
- IR Spectroscopy : Detects B-O stretching (~1340 cm⁻¹) and O-H (boronic acid) vibrations (~3200 cm⁻¹).
- Mass Spectrometry (MS) : Exact mass (calc. for C₈H₉BClO₃: ~214.5 g/mol) validates molecular composition.
- X-ray Diffraction (if crystalline) : Resolves steric effects of the 3- and 4-substituents .
Advanced Research Questions
Q. How do the electronic and steric effects of the chloro and methoxymethoxy groups influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer :
- Electronic Effects : The chloro group (electron-withdrawing) increases boronic acid acidity, enhancing reactivity with aryl halides. Methoxymethoxy (electron-donating) stabilizes intermediates but may slow transmetallation.
- Steric Effects : The 3-methoxymethoxy group introduces steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C).
- Experimental Design : Compare coupling yields under varying conditions (e.g., solvent polarity, base strength) using model substrates like 4-bromotoluene. Monitor reaction progress via TLC or in situ NMR .
Q. What strategies mitigate hydrolysis of this boronic acid during storage or aqueous-phase reactions?
- Methodological Answer :
- Stabilization via Boronic Esters : Convert to pinacol ester (stable, air-tolerant) using pinacol and Dean-Stark trap. Hydrolysis rates depend on diol affinity (e.g., pinacol ester hydrolyzes slower than neopentyl glycol ester) .
- Storage : Anhydrous conditions (desiccator, molecular sieves) at 2–8°C.
- pH Control : Use buffered solutions (pH ~7–9) to balance boronic acid stability and reactivity. For example, in glucose-sensing hydrogels, maintain pH 7.4 to optimize diol complexation .
Q. How can conflicting data on oxidative stability be resolved in biological assays?
- Methodological Answer :
- Kinetic Profiling : Expose the compound to reactive oxygen species (ROS) like H₂O₂ and monitor oxidation via ¹H NMR (e.g., phenol formation). Compare with boronic esters (e.g., 50% oxidation in 5–27 minutes under standardized conditions, as in Table 2 of ).
- Competitive Assays : Use alizarin red S (ARS) to rank diol-boronic acid affinities and correlate with oxidation rates. For instance, pinacol (affinity rank 12.1) stabilizes boronic esters better than neopentyl glycol (rank 0.30) .
Application-Focused Questions
Q. How can this compound be integrated into stimuli-responsive drug delivery systems?
- Methodological Answer :
- Glucose-Responsive Hydrogels : Leverage boronic acid-diol complexation. For example, copolymerize with acrylamide and measure glucose-dependent swelling ratios (e.g., 20% volume increase at 10 mM glucose).
- In Vitro Testing : Use chronic lymphocytic leukemia (CLL) cells to assess ROS-triggered drug release (e.g., parthenolide analogues). Correlate clogP values (lipophilicity) with cellular uptake efficiency .
Q. What computational methods predict the compound’s reactivity in catalytic cycles?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate transition states in Suzuki coupling.
- Hammett Analysis : Quantify substituent effects (σₚ values: Cl = +0.23, OMe = -0.27) to predict reaction rates.
- Molecular Dynamics (MD) : Simulate interactions with Pd catalysts (e.g., Pd(OAc)₂) to identify steric clashes .
Properties
Molecular Formula |
C8H10BClO4 |
---|---|
Molecular Weight |
216.43 g/mol |
IUPAC Name |
[4-chloro-3-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3 |
InChI Key |
LQYVPXCVUQYNCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCOC)(O)O |
Origin of Product |
United States |
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